Butyl(2-methyl-1-phenylpropyl)amine
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Overview
Description
Butyl(2-methyl-1-phenylpropyl)amine is an organic compound characterized by the presence of a butyl group attached to a 2-methyl-1-phenylpropylamine structure. This compound is part of the amine family, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. Amines are known for their wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(2-methyl-1-phenylpropyl)amine can be achieved through several methods. One common approach involves the alkylation of 2-methyl-1-phenylpropylamine with butyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, allowing it to react with the butyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. For example, the use of palladium or nickel catalysts in hydrogenation reactions can facilitate the synthesis of this compound from precursor molecules.
Chemical Reactions Analysis
Types of Reactions
Butyl(2-methyl-1-phenylpropyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Butyl(2-methyl-1-phenylpropyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Butyl(2-methyl-1-phenylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular structure of the target.
Comparison with Similar Compounds
Similar Compounds
Butylamine: A simpler amine with a butyl group attached to an amine.
Phenylpropylamine: Contains a phenyl group attached to a propylamine structure.
2-Methyl-1-phenylpropylamine: Similar structure but without the butyl group.
Uniqueness
Butyl(2-methyl-1-phenylpropyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of biological systems.
Biological Activity
Butyl(2-methyl-1-phenylpropyl)amine is a compound of interest due to its potential biological activity and applications in pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified as a phenylpropylamine. Its structure includes:
- A butyl group attached to a 2-methyl-1-phenylpropylamine moiety.
- A phenyl ring that contributes to its lipophilicity, potentially influencing its pharmacokinetics and interactions with biological targets.
Pharmacological Applications
Research indicates that this compound may serve as a lead compound for developing medications targeting neurological disorders. Its interactions with various receptors and transporters suggest a role in modulating neurotransmitter levels in the brain, which could be beneficial for treating conditions such as anxiety and depression.
The exact mechanism of action for this compound involves:
- Interaction with Enzymes : It can act as an inhibitor or activator of specific enzymes, thereby influencing metabolic pathways.
- Receptor Modulation : The compound has shown potential in modulating the activity of neurotransmitter receptors, which may affect mood and cognitive functions.
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound:
-
Neurotransmitter Interaction Studies :
- In vitro studies demonstrated that the compound interacts with serotonin and dopamine receptors, suggesting its potential as an antidepressant or anxiolytic agent.
- Preliminary data indicated that it could enhance the release of these neurotransmitters, which are critical in mood regulation.
- Toxicity Assessments :
- Antimicrobial Activity :
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-butyl-2-methyl-1-phenylpropan-1-amine |
InChI |
InChI=1S/C14H23N/c1-4-5-11-15-14(12(2)3)13-9-7-6-8-10-13/h6-10,12,14-15H,4-5,11H2,1-3H3 |
InChI Key |
HZWLBRNPLVBYGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
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